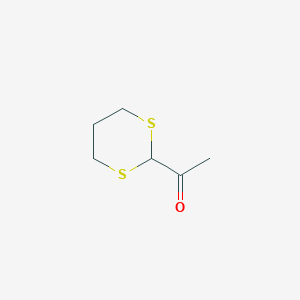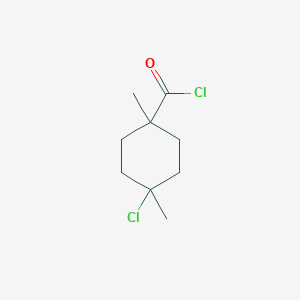
4-Chloro-1,4-dimethylcyclohexane-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1,4-dimethylcyclohexane-1-carbonyl chloride is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a chlorine atom, two methyl groups, and a carbonyl chloride functional group attached to a cyclohexane ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1,4-dimethylcyclohexane-1-carbonyl chloride typically involves the chlorination of 1,4-dimethylcyclohexane followed by the introduction of the carbonyl chloride group. The reaction conditions often include the use of chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. The reaction parameters, such as temperature, pressure, and concentration of reagents, are optimized to achieve high yields and purity. The final product is purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1,4-dimethylcyclohexane-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The carbonyl chloride group can be reduced to form corresponding alcohols or hydrocarbons.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Major Products Formed
Substitution: Formation of substituted cyclohexanes with various functional groups.
Reduction: Formation of 1,4-dimethylcyclohexanol or 1,4-dimethylcyclohexane.
Oxidation: Formation of 1,4-dimethylcyclohexanecarboxylic acid.
Scientific Research Applications
4-Chloro-1,4-dimethylcyclohexane-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-1,4-dimethylcyclohexane-1-carbonyl chloride involves its reactivity with various nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic species, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-1,4-dimethylcyclohexane: Lacks the carbonyl chloride group, making it less reactive in certain chemical reactions.
4-Chloro-1,4-dimethylcyclohexane-1-carboxylic acid: Contains a carboxylic acid group instead of a carbonyl chloride group, leading to different reactivity and applications.
1,4-Dimethylcyclohexane: Does not contain chlorine or carbonyl chloride groups, resulting in significantly different chemical properties.
Uniqueness
4-Chloro-1,4-dimethylcyclohexane-1-carbonyl chloride is unique due to the presence of both chlorine and carbonyl chloride functional groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various substitution, reduction, and oxidation reactions makes it a valuable compound in organic chemistry and industrial applications.
Properties
CAS No. |
67060-13-3 |
|---|---|
Molecular Formula |
C9H14Cl2O |
Molecular Weight |
209.11 g/mol |
IUPAC Name |
4-chloro-1,4-dimethylcyclohexane-1-carbonyl chloride |
InChI |
InChI=1S/C9H14Cl2O/c1-8(7(10)12)3-5-9(2,11)6-4-8/h3-6H2,1-2H3 |
InChI Key |
MSFBARUINZQPQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)(C)Cl)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


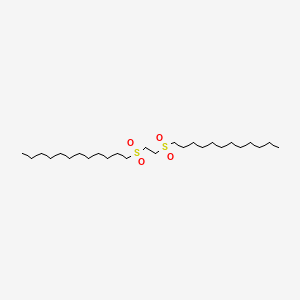
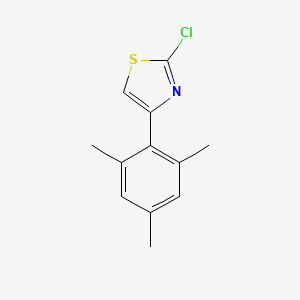
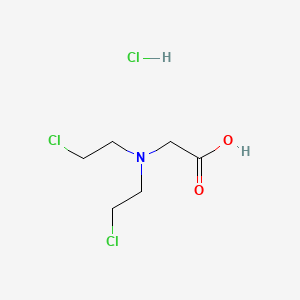
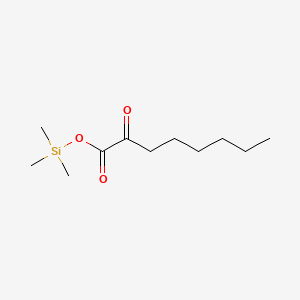

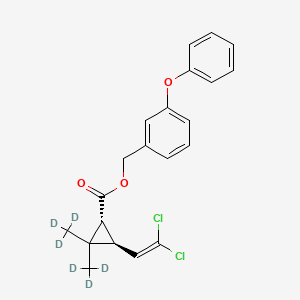

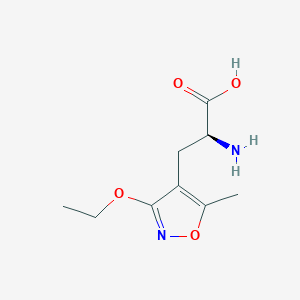
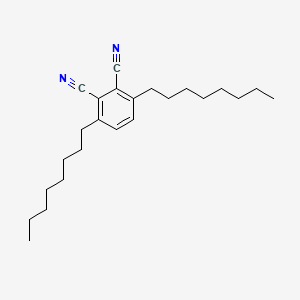
![[4-(6-chloro-1H-benzimidazol-2-yl)piperidin-1-yl]-(4-ethoxyphenyl)methanone](/img/structure/B13793261.png)
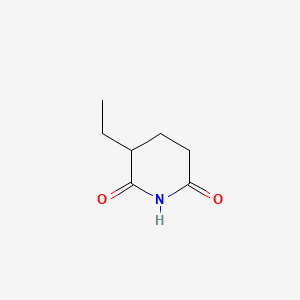
![Disodium;7-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]naphthalene-1,3-disulfonate](/img/structure/B13793272.png)
